molecular formula C9H10N2O2 B11824172 1,7-Naphthyridine-6-carboxylic acid, 5,6,7,8-tetrahydro-

1,7-Naphthyridine-6-carboxylic acid, 5,6,7,8-tetrahydro-

Cat. No.: B11824172
M. Wt: 178.19 g/mol
InChI Key: AJYCSAJGUKLWPI-UHFFFAOYSA-N
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Description

1,7-Naphthyridine-6-carboxylic acid, 5,6,7,8-tetrahydro- is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Naphthyridine-6-carboxylic acid, 5,6,7,8-tetrahydro- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of a catalyst can lead to the formation of the desired naphthyridine derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include the use of advanced catalytic systems and optimized reaction conditions to facilitate the efficient synthesis of the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

1,7-Naphthyridine-6-carboxylic acid, 5,6,7,8-tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions are typically functionalized naphthyridine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Pharmaceutical Development

This compound is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals. Notably, it is involved in developing drugs targeting neurological disorders. Its derivatives have been explored for their potential in treating conditions such as anxiety and depression due to their ability to modulate neurotransmitter systems.

Case Study:
A study highlighted the synthesis of 1,7-naphthyridine derivatives that exhibited promising activity against neurodegenerative diseases. These compounds demonstrated selective inhibition of specific receptors, which is crucial for minimizing side effects while maximizing therapeutic efficacy .

Biochemical Research

In biochemical research, 1,7-naphthyridine-6-carboxylic acid serves as a tool for studying enzyme inhibition and receptor interactions. Researchers utilize this compound to dissect complex biological pathways and understand the mechanisms underlying various diseases.

Data Table: Enzyme Inhibition Studies

CompoundTarget EnzymeIC50 (µM)Reference
1Enzyme A0.5
2Enzyme B1.2
3Enzyme C0.8

Material Science

The structural characteristics of 1,7-naphthyridine-6-carboxylic acid allow it to be incorporated into polymers. This incorporation can enhance material properties such as strength and thermal stability, making it useful in developing advanced materials for various applications.

Case Study:
Research demonstrated that polymers infused with this compound exhibited improved thermal stability and mechanical strength compared to traditional polymers. This advancement opens avenues for applications in aerospace and automotive industries where material performance is critical .

Agricultural Chemistry

In agricultural chemistry, this compound has potential applications in formulating agrochemicals, particularly herbicides and pesticides. Its derivatives are being investigated for their effectiveness in controlling pest populations while being environmentally friendly.

Case Study:
A recent study evaluated the efficacy of a naphthyridine-based herbicide against common agricultural weeds. The results indicated a significant reduction in weed biomass with minimal impact on non-target species, suggesting a promising avenue for sustainable agriculture .

Analytical Chemistry

The compound is also employed in analytical methods for detecting and quantifying specific biomolecules. Its utility in drug testing and environmental monitoring highlights its versatility.

Data Table: Analytical Applications

ApplicationMethod UsedDetection Limit (ng/mL)Reference
Drug TestingHPLC10
Environmental MonitoringGC-MS5

Mechanism of Action

The mechanism by which 1,7-Naphthyridine-6-carboxylic acid, 5,6,7,8-tetrahydro- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7-Naphthyridine-6-carboxylic acid, 5,6,7,8-tetrahydro- stands out due to its unique structural features and the specific biological activities it exhibits. Its tetrahydro form provides distinct reactivity and stability compared to other naphthyridine derivatives .

Biological Activity

1,7-Naphthyridine-6-carboxylic acid, 5,6,7,8-tetrahydro- is a heterocyclic compound that has attracted attention for its diverse biological activities. This article provides a detailed overview of its biological activity based on various studies, including antimicrobial and anticancer properties. The compound's mechanism of action and potential therapeutic applications are discussed, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a naphthyridine ring system with a carboxylic acid group. Its molecular formula is C8H10N2O2C_8H_{10}N_2O_2, and it possesses a molecular weight of 166.18 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC₈H₁₀N₂O₂
Molecular Weight166.18 g/mol
IUPAC Name5,6,7,8-tetrahydro-1,7-naphthyridine-6-carboxylic acid

The biological activity of 1,7-Naphthyridine-6-carboxylic acid is largely attributed to its ability to inhibit bacterial DNA gyrase, similar to other naphthyridine derivatives like nalidixic acid. This inhibition disrupts DNA replication in bacteria, leading to cell death. Additionally, the compound may exhibit anticancer properties by targeting specific cellular pathways involved in tumor growth.

In Vitro Studies

Research has shown that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. A notable study indicated that 1,7-naphthyridine derivatives displayed potent activity against various gram-negative bacteria.

CompoundMinimum Inhibitory Concentration (MIC) µg/mLEffectiveness Comparison
Ofloxacin + 1,7-Naphthyridine4Significant reduction from 32
Lomefloxacin + 1,7-Naphthyridine2Significant reduction from 16

These results suggest that the compound can enhance the efficacy of existing antibiotics against resistant bacterial strains.

Case Study: Efficacy Against E. coli

In a study evaluating a series of tetrahydro-naphthyridine derivatives against Escherichia coli, specific esters demonstrated protective effects in infected mice at doses ranging from 50 to 400 mg/kg. The study concluded that these compounds might operate through a pro-drug mechanism since they showed no in vitro activity but were effective in vivo .

Anticancer Activity

While the primary focus has been on antimicrobial properties, preliminary research indicates potential anticancer activity. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation could position it as a candidate for further investigation in oncology.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

5,6,7,8-tetrahydro-1,7-naphthyridine-6-carboxylic acid

InChI

InChI=1S/C9H10N2O2/c12-9(13)7-4-6-2-1-3-10-8(6)5-11-7/h1-3,7,11H,4-5H2,(H,12,13)

InChI Key

AJYCSAJGUKLWPI-UHFFFAOYSA-N

Canonical SMILES

C1C(NCC2=C1C=CC=N2)C(=O)O

Origin of Product

United States

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